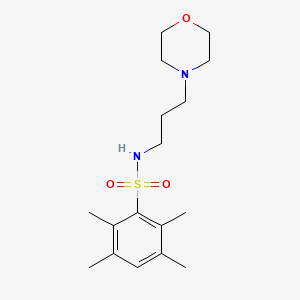
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known as TMB-8 and has a molecular formula of C17H28N2O3S. TMB-8 is a sulfonamide derivative that is used as an inhibitor of calcium-induced calcium release from intracellular stores. It has been shown to have a wide range of applications in the field of biomedical research.
Mécanisme D'action
TMB-8 acts as an inhibitor of calcium-induced calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor. This receptor is responsible for releasing calcium from intracellular stores in response to the binding of IP3. TMB-8 binds to the IP3 receptor and prevents the release of calcium, thereby inhibiting calcium-induced calcium release.
Biochemical and Physiological Effects
TMB-8 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calcium-induced calcium release in a dose-dependent manner, with higher doses resulting in greater inhibition. TMB-8 has also been shown to inhibit the release of neurotransmitters such as acetylcholine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMB-8 in lab experiments is its specificity for the IP3 receptor. This allows researchers to selectively inhibit calcium-induced calcium release without affecting other calcium signaling pathways. However, one limitation of using TMB-8 is its potential for off-target effects. TMB-8 has been shown to inhibit other ion channels in addition to the IP3 receptor, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research involving TMB-8. One area of interest is the development of more selective inhibitors of the IP3 receptor. This could help to reduce the potential for off-target effects and improve the specificity of calcium-induced calcium release inhibition. Another area of research is the investigation of the physiological and pathological roles of calcium-induced calcium release in various tissues and cell types. This could help to shed light on the mechanisms underlying a wide range of diseases and disorders.
Méthodes De Synthèse
The synthesis of TMB-8 involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-morpholinopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain TMB-8 in a pure form.
Applications De Recherche Scientifique
TMB-8 is commonly used in scientific research as an inhibitor of calcium-induced calcium release from intracellular stores. It has been shown to have a wide range of applications in the field of biomedical research, including the study of calcium signaling pathways, the regulation of ion channels, and the modulation of neurotransmitter release.
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13-12-14(2)16(4)17(15(13)3)23(20,21)18-6-5-7-19-8-10-22-11-9-19/h12,18H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBFUVBHIJHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)
![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)
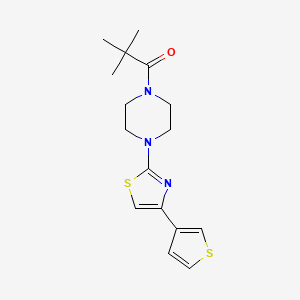
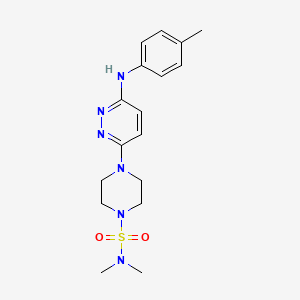
![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)
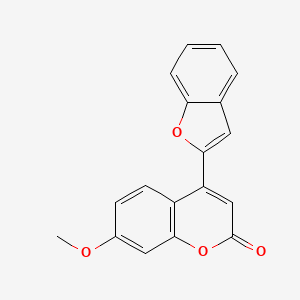
![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)
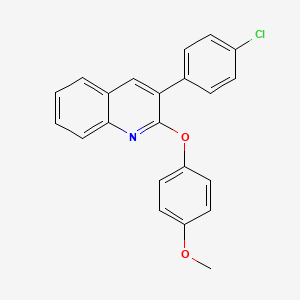
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)